molecular formula C16H19N5O B3356915 Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide CAS No. 69467-34-1

Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide

Cat. No. B3356915
CAS RN: 69467-34-1
M. Wt: 297.35 g/mol
InChI Key: AMILWVRTDABTCB-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is an organic compound with the formula C6H11CO2H . It is the carboxylic acid of cyclohexane and is a colorless oil that crystallizes near room temperature .


Synthesis Analysis

Cyclohexanecarboxylic acid is prepared by the hydrogenation of benzoic acid .


Molecular Structure Analysis

The molecular formula of cyclohexanecarboxylic acid is C7H12O2 . Its structure includes a cyclohexane ring attached to a carboxylic acid group .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . For example, it can be converted to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid has a molar mass of 128.171 g/mol . It appears as a white solid and has a density of 1.0274 g/cm3 . The melting point is 30–31 °C, and the boiling point is 232–234 °C .

properties

IUPAC Name

N'-(5-phenyl-1,2,4-triazin-3-yl)cyclohexanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-15(13-9-5-2-6-10-13)19-21-16-18-14(11-17-20-16)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMILWVRTDABTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NNC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989387
Record name N-(5-Phenyl-1,2,4-triazin-3-yl)cyclohexanecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide

CAS RN

69467-34-1
Record name Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069467341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Phenyl-1,2,4-triazin-3-yl)cyclohexanecarbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
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Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
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Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
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Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
Reactant of Route 5
Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide
Reactant of Route 6
Cyclohexanecarboxylic acid, 2-(5-phenyl-3-as-triazinyl)hydrazide

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